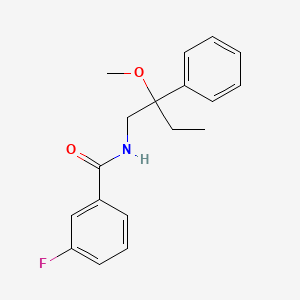![molecular formula C15H14ClNO4S B2558614 N-(3-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine CAS No. 296800-00-5](/img/structure/B2558614.png)
N-(3-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine, commonly known as CGP-39653, is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. It is a synthetic compound that has been extensively studied in the field of neuroscience due to its potential therapeutic applications in various neurological disorders.
Wissenschaftliche Forschungsanwendungen
Plant Stress Resistance
Glycine betaine (GB) and proline accumulation in plants in response to environmental stresses such as drought, salinity, and extreme temperatures have been extensively studied. These compounds are believed to play a crucial role in maintaining enzyme and membrane integrity and facilitating osmotic adjustment under stress conditions. Genetic engineering and exogenous application of these compounds have been explored to enhance stress tolerance in plants, with varying degrees of success across species. Further research is needed to optimize their application for improving crop production in stress environments (Ashraf & Foolad, 2007).
Environmental and Health Effects
The environmental and health effects of glyphosate, a glycine derivative, have raised concerns about its widespread use as a herbicide. Studies have explored the movement, residues, and toxicity of glyphosate and its breakdown product in various ecosystems, highlighting the need for interdisciplinary research to understand its associations with health risks and environmental sustainability (Van Bruggen et al., 2018).
Cognitive Enhancement and Antidepressant Effects
GLYX-13, a functional partial agonist at the NMDA receptor glycine site, has shown potential in enhancing cognition and producing antidepressant effects without the psychotomimetic side effects associated with NMDA receptor antagonists. Its mechanism of action suggests novel insights into the role of the glutamatergic system in depression and cognitive disorders (Moskal et al., 2014).
Eigenschaften
IUPAC Name |
2-(3-chloro-N-(4-methylphenyl)sulfonylanilino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4S/c1-11-5-7-14(8-6-11)22(20,21)17(10-15(18)19)13-4-2-3-12(16)9-13/h2-9H,10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTQNQSARCUPGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

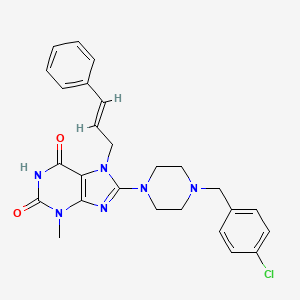
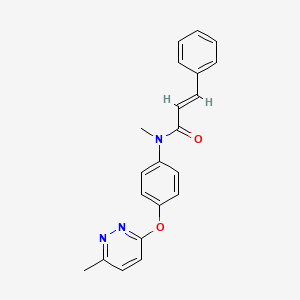
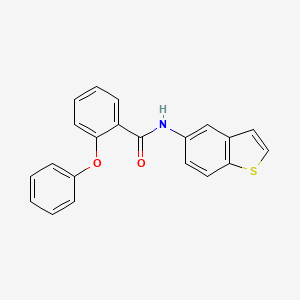
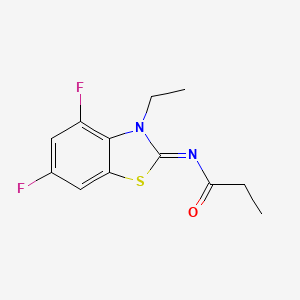
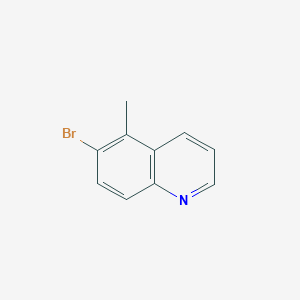
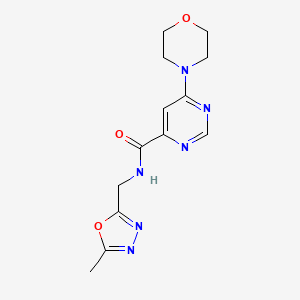
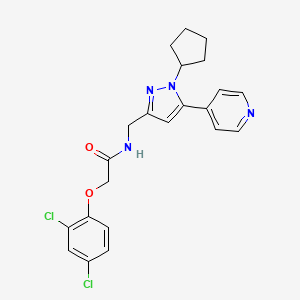
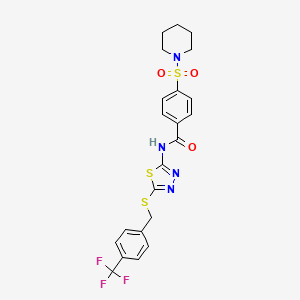
![(2Z)-2-[(4-chloro-3-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2558541.png)
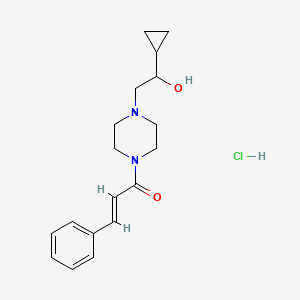
![3,5-dimethoxy-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2558543.png)
![1-Azatricyclo[3.3.1.1,3,7]decane-4-carboxylic acid hydrochloride](/img/structure/B2558545.png)
![6-(1,1,2-Trimethyl-1,2-dihydro-3H-benzo[e]indol-3-yl)hexanoic acid hydrobromide](/img/structure/B2558550.png)
